molecular formula C19H16BrNO5 B14271078 8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one CAS No. 135878-77-2

8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B14271078
CAS No.: 135878-77-2
M. Wt: 418.2 g/mol
InChI Key: WOPWCAUGPXVIOX-UHFFFAOYSA-N
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Description

8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the bromination of 7-butoxy-6-nitro-2-phenyl-4H-chromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-chromen-4-one is unique due to the presence of the bromine, butoxy, and nitro groups, which collectively contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

135878-77-2

Molecular Formula

C19H16BrNO5

Molecular Weight

418.2 g/mol

IUPAC Name

8-bromo-7-butoxy-6-nitro-2-phenylchromen-4-one

InChI

InChI=1S/C19H16BrNO5/c1-2-3-9-25-19-14(21(23)24)10-13-15(22)11-16(26-18(13)17(19)20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3

InChI Key

WOPWCAUGPXVIOX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C(=O)C=C(OC2=C1Br)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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